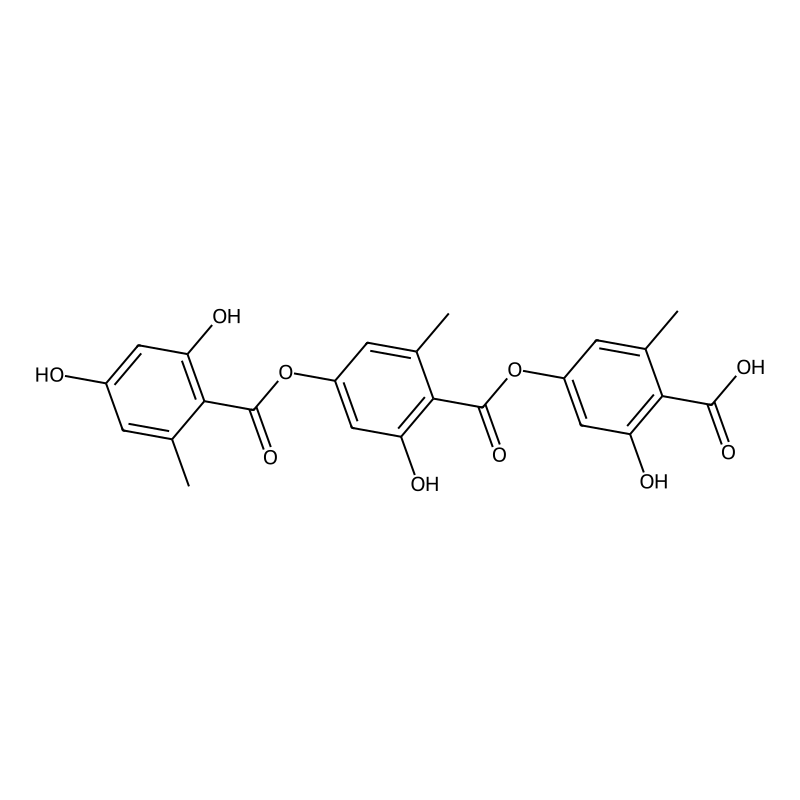

Gyrophoric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Antimalarial activity: Studies have shown that gyrophoric acid effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, in laboratory settings [, ]. Further research is needed to determine its efficacy and safety in humans.

- Antimicrobial activity: Gyrophoric acid demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi, including some human pathogens []. This suggests its potential use in developing new antibiotic treatments.

Anticancer Potential

Gyrophoric acid has attracted significant research interest for its potential role in cancer treatment. Studies have demonstrated its:

- Cytotoxic and antiproliferative effects: Gyrophoric acid exhibits cytotoxic (cell-killing) and antiproliferative (inhibiting cell growth) activity against various cancer cell lines, including ovarian, colon, and breast cancer [, , ].

- Mechanism of action: Research suggests that gyrophoric acid may exert its anticancer effects through multiple mechanisms, including interfering with DNA replication, inducing cell cycle arrest, and promoting apoptosis (programmed cell death) [].

Gyrophoric acid is a naturally occurring compound classified as a tridepside, primarily found in various lichen species, including Umbilicaria hirsuta, Cryptothecia rubrocincta, and Xanthoparmelia pokomyi . This compound plays a significant role in the ecological functions of lichens, serving as an effective ultraviolet filter and contributing to their survival in harsh environments. Gyrophoric acid has garnered attention for its diverse biological activities, particularly its potential anticancer properties, which are attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines .

The biological activities of gyrophoric acid are extensive and include:

- Anticancer Properties: Gyrophoric acid exhibits significant anti-proliferative effects against various cancer cell lines, including HeLa (cervical carcinoma) and A2780 (ovarian cancer) cells. It promotes apoptosis through mechanisms involving oxidative stress and modulation of apoptotic proteins such as p53 and Bcl-2 .

- Antimicrobial Effects: The compound has demonstrated antimicrobial activity against several bacteria and fungi, including human pathogens .

- Antioxidant Activity: Gyrophoric acid shows strong antioxidant properties, which can protect cells from oxidative damage .

Gyrophoric acid can be isolated from lichen sources through various extraction methods. A validated protocol for isolating gyrophoric acid involves the use of high-performance liquid chromatography (HPLC) combined with nuclear magnetic resonance (NMR) spectroscopy to ensure high purity and yield . The extraction typically requires careful handling of lichen material to preserve the integrity of the compound.

Gyrophoric acid has several potential applications, particularly in pharmaceuticals and cosmetics:

- Pharmaceuticals: Its anticancer properties make gyrophoric acid a candidate for developing new cancer therapies. Research is ongoing to explore its efficacy in treating various malignancies .

- Cosmetics: Due to its UV-filtering capabilities, gyrophoric acid is being investigated for use in sunscreen formulations to protect skin from harmful ultraviolet radiation .

Studies on gyrophoric acid have focused on its interactions with cellular systems. It has been shown to modulate several signaling pathways related to cell survival and death. For example, gyrophoric acid influences the activation of stress/survival proteins such as p38 MAPK and Erk1/2, which are critical in cellular responses to stressors like oxidative damage . Furthermore, its interactions with topoisomerase I highlight its potential as a chemotherapeutic agent by disrupting DNA processes essential for cancer cell proliferation .

Gyrophoric acid shares structural similarities with other lichen-derived compounds. Here are some comparable compounds:

| Compound Name | Type | Biological Activity |

|---|---|---|

| Usnic Acid | Depside | Antimicrobial, anticancer |

| Salazinic Acid | Depside | Antioxidant, anti-inflammatory |

| Vulpinic Acid | Depside | Antimicrobial |

| Physodic Acid | Depside | Anticancer |

| Atranorin | Depside | Antimicrobial |

Uniqueness: Gyrophoric acid is unique due to its specific tridepside structure that contributes to its distinct biological activities, particularly its potent anticancer effects compared to other similar compounds. While many lichen metabolites exhibit antimicrobial properties, gyrophoric acid's ability to induce apoptosis through oxidative stress mechanisms sets it apart as a promising candidate for cancer therapy .

Identification of Polyketide Synthase Gene Clusters

Comparative Genomics Across Umbilicaria Species

Comprehensive genomic analysis across fifteen high-quality genomes representing nine gyrophoric acid-producing species of the lichen-forming fungal genus Umbilicaria has revealed significant insights into the genetic architecture underlying tridepside biosynthesis [1] [3] [5]. The comparative genomic approach utilized long-read sequencing technologies to identify biosynthetic gene clusters with unprecedented resolution across species boundaries [1] [5].

Table 1: Biosynthetic Gene Cluster Composition and Genomic Features Across Umbilicaria Species

| Species | Total BGCs | Total PKSs | Non-reducing PKSs | Reducing PKSs | Type III PKSs | GA Cluster Genes | Conserved Core Genes | Assembly Size (Mb) |

|---|---|---|---|---|---|---|---|---|

| Umbilicaria deusta | 33 | 24 | 11 | 10 | 2 | 15 | 3 | 40.90 |

| Umbilicaria freyi | 25 | 9 | 5 | 3 | 1 | 12 | 3 | 47.50 |

| Umbilicaria grisea | 20 | 13 | 7 | 4 | 1 | 11 | 3 | 44.43 |

| Umbilicaria hispanica | 25 | 14 | 9 | 4 | 1 | 13 | 3 | 48.60 |

| Umbilicaria phaea | 22 | 14 | 6 | 7 | 1 | 10 | 3 | 35.10 |

| Umbilicaria pustulata | 31 | 18 | 8 | 9 | 1 | 14 | 3 | 37.70 |

| Umbilicaria spodochroa | 27 | 14 | 8 | 4 | 1 | 12 | 3 | 44.30 |

| Umbilicaria subpolyphylla | 30 | 14 | 7 | 4 | 2 | 13 | 3 | 58.20 |

The genomic surveys identified a total of 406 biosynthetic gene clusters and 236 polyketide synthase genes across the studied Umbilicaria species [1] [5]. Among these, 122 were classified as non-reducing polyketide synthases, which are specifically associated with the biosynthesis of aromatic compounds such as gyrophoric acid [1] [3]. The identification of four non-reducing polyketide synthase genes common to all species—specifically polyketide synthase 15, polyketide synthase 16, polyketide synthase 20, and a novel polyketide synthase forming a monophyletic clade with polyketide synthase 33—suggests fundamental conservation in the biosynthetic machinery [1] [5].

Phylogenetic analysis revealed that only one non-reducing polyketide synthase per species formed a supported monophyletic clade with polyketide synthase 16, which belongs to group I associated with orsellinic acid derivatives including depsides and depsidones [1] [3] [5]. This polyketide synthase 16 clade represents the most likely candidate for gyrophoric acid biosynthesis, as it is universally present across all Umbilicaria species and demonstrates the appropriate enzymatic characteristics for tridepside synthesis [1] [5].

The comparative analysis further revealed substantial variation in genome sizes ranging from 31.8 to 58.2 megabases, with corresponding differences in total gene numbers [1] [5]. Despite this genomic diversity, the conservation of specific polyketide synthase clades across species boundaries indicates strong selective pressure maintaining the tridepside biosynthetic capability [1] [3].

Evolutionary Conservation of Tridepside Biosynthesis Machinery

The evolutionary analysis of tridepside biosynthesis machinery represents a groundbreaking discovery, as gyrophoric acid polyketide synthase constitutes the first tridepside polyketide synthase to be identified in any organism [1] [3] [5]. This finding significantly expands our understanding of polyketide synthase evolution beyond the previously characterized didepside-producing enzymes [1] [5].

Phylogenetic reconstruction demonstrates that the polyketide synthase genes coding for didepsides and tridepsides exhibit remarkable homology, suggesting a common evolutionary origin [1] [5]. The tridepside polyketide synthase represents an evolutionary advancement that enables the synthesis of three phenolic rings joined by two ester bonds, compared to the two rings and single ester bond characteristic of didepsides [1] [3] [5].

Table 2: Gene Conservation Patterns Within Gyrophoric Acid Biosynthetic Gene Clusters

| Gene Function | Conservation Status | Frequency (%) | Proposed Role |

|---|---|---|---|

| Polyketide Synthase (PKS16) | Universal | 100 | Tridepside backbone synthesis |

| Domain of Unknown Function (Upstream) | Universal | 100 | Unknown regulatory function |

| Hydrolase (Downstream) | Universal | 100 | Product release/modification |

| Cytochrome P450 Monooxygenase | Variable | 67 | Oxidative modifications |

| O-methyltransferase | Absent | 0 | Methylation (external source) |

| Transcriptional Regulator | Variable | 44 | Gene expression control |

| Oxidoreductase | Variable | 56 | Secondary modifications |

| Protein-protein Interaction Domain | Variable | 33 | Protein trafficking |

| Transport-related Protein | Variable | 22 | Metabolite transport |

| Hypothetical Protein | Variable | 78 | Species-specific functions |

The evolutionary conservation analysis reveals that only three genes maintain universal presence across all Umbilicaria species: the core polyketide synthase gene, a gene with a domain of unknown function located upstream, and a hydrolase positioned downstream [1] [5]. This minimal conserved core suggests that tridepside biosynthesis requires remarkably few essential components compared to more complex secondary metabolite pathways [1] [3].

The absence of O-methyltransferase genes within the gyrophoric acid clusters across all studied species provides crucial evolutionary insights [1] [5]. This contrasts sharply with other lichen metabolite clusters such as those producing atranorin and grayanic acid, where O-methyltransferases represent integral components [1] [14]. The external sourcing of methylation activities for producing umbilicaric acid derivatives suggests evolutionary flexibility in enzyme recruitment from other biosynthetic pathways [1] [10].

Comparative analysis with related lichen compounds reveals that the gyrophoric acid polyketide synthase shows homology to olivetoric acid and grayanic acid polyketide synthases, indicating shared evolutionary origins within the orcinol-derivative biosynthetic machinery [1] [5]. However, the gyrophoric acid cluster demonstrates no homology to the orsellinic acid polyketide synthase from Aspergillus nidulans, suggesting distinct evolutionary trajectories between lichen-forming fungi and other filamentous fungi [1] [5].

Regulatory Mechanisms Governing Metabolic Diversification

Promiscuity in Gene Cluster Organization

The organization of gyrophoric acid biosynthetic gene clusters exhibits remarkable promiscuity across Umbilicaria species, representing a novel paradigm in secondary metabolite gene cluster evolution [1] [5] [10]. This promiscuous organization manifests through variable gene cluster composition, where the same biosynthetic outcome is achieved through different combinations of accessory genes while maintaining a conserved enzymatic core [1] [5].

The promiscuous nature of cluster organization is evidenced by the variable presence of 9 to 15 genes within putative gyrophoric acid clusters across different Umbilicaria species [1] [5]. While the core polyketide synthase and its immediate flanking genes remain invariant, the accessory genes demonstrate species-specific patterns of presence and absence [1] [5]. This variability suggests that metabolic diversification occurs through modular recombination of biosynthetic components rather than wholesale cluster gains or losses [10] [15].

Gene cluster promiscuity extends beyond simple presence-absence patterns to encompass functional redundancy and pathway flexibility [10] [15]. The facultative genes within gyrophoric acid clusters encode enzymes involved in transcription regulation, oxidation, hydrolysis, and protein-protein interactions, indicating species-specific adaptations for metabolite production, transport, or regulation [1] [5]. This organizational flexibility enables the same fundamental biosynthetic pathway to operate under diverse regulatory contexts and environmental conditions [10] [15].

The promiscuous organization also manifests in the capacity of single clusters to produce multiple structurally related compounds [1] [5] [10]. Evidence suggests that the same polyketide synthase cluster is responsible for synthesizing gyrophoric acid, umbilicaric acid, hiascic acid, and lecanoric acid in Umbilicaria species [1] [5]. This metabolic promiscuity represents an efficient evolutionary strategy for generating chemical diversity from limited genetic resources [10] [15].

Horizontal gene transfer and recombination events appear to contribute significantly to cluster promiscuity [15]. The shuffling of accessory genes between clusters provides a mechanism for rapid metabolic innovation without requiring de novo gene evolution [10] [15]. This process is facilitated by the modular organization of biosynthetic gene clusters, where functional domains can be readily exchanged between different metabolic contexts [15].

Post-Polyketide Synthase Modification Enzymes (Cytochrome P450, O-Methyltransferases)

The post-polyketide synthase modification landscape in gyrophoric acid biosynthesis reveals a complex interplay between core biosynthetic machinery and auxiliary modification enzymes [1] [5] [13] [14]. Unlike many lichen secondary metabolite pathways that require extensive post-polyketide synthase modifications, gyrophoric acid biosynthesis appears to rely primarily on the intrinsic capabilities of the polyketide synthase itself [1] [5].

Cytochrome P450 monooxygenases represent the most prevalent post-polyketide synthase modification enzymes identified within gyrophoric acid clusters, present in approximately 67% of the studied Umbilicaria species [1] [5]. However, the location and orientation of these cytochrome P450 genes differ significantly from those found in clusters requiring active cytochrome P450 participation for final product formation [1] [5] [14]. In functional cytochrome P450-dependent pathways such as grayanic acid and usnic acid biosynthesis, the cytochrome P450 genes are positioned adjacent to the polyketide synthase in opposite orientation, suggesting coordinated regulation and expression [1] [14].

The structural organization of cytochrome P450 genes within gyrophoric acid clusters suggests alternative regulatory mechanisms [1] [5]. These enzymes are not located immediately adjacent to the core polyketide synthase and maintain the same transcriptional orientation, indicating potential involvement in secondary modifications rather than primary biosynthetic steps [1] [5]. This organization pattern suggests that cytochrome P450 enzymes may participate in the biosynthesis of minor metabolites such as hiascic acid, which requires hydroxylation of methyl groups after depside release from the polyketide synthase [1] [5].

Table 3: Comparative Analysis of Tridepside versus Didepside Biosynthetic Requirements

| Feature | Tridepsides | Didepsides |

|---|---|---|

| Number of Phenolic Rings | 3 | 2 |

| Ester Bond Count | 2 | 1 |

| PKS Type Required | Non-reducing PKS | Non-reducing PKS |

| Domain Architecture | KS-AT-ACP-TE | KS-AT-ACP-TE |

| Phylogenetic Group | Group I (PKS16) | Group I (PKS16) |

| Post-PKS Modifications | Minimal | Variable |

| Representative Compounds | Gyrophoric acid, Umbilicaric acid | Lecanoric acid, Atranorin |

| Structural Complexity | High | Moderate |

The absence of O-methyltransferase genes within gyrophoric acid clusters across all studied species represents a significant finding regarding post-polyketide synthase modification strategies [1] [5]. This contrasts with other lichen metabolite pathways where O-methyltransferases are integral cluster components essential for final product formation [1] [14]. The production of umbilicaric acid, which contains additional methyl groups compared to gyrophoric acid, must therefore rely on O-methyltransferase activities sourced from other biosynthetic pathways [1] [5].

The external sourcing of methylation activities provides insights into the evolution of metabolic networks in lichen-forming fungi [1] [5] [15]. This strategy enables metabolic flexibility while maintaining genetic economy, as shared methylation enzymes can serve multiple biosynthetic pathways simultaneously [15]. The lower abundance of umbilicaric acid compared to gyrophoric acid in natural specimens likely reflects the limited availability or expression of these external methylation activities [1] [5].

Post-polyketide synthase modification patterns also reveal the capacity for pathway promiscuity in product formation [10] [15]. The same core polyketide synthase can produce different products depending on the availability and activity of post-synthetic modification enzymes [1] [5] [10]. This regulatory mechanism enables fine-tuned control of metabolite profiles in response to environmental conditions or developmental stages [10] [15].

Heterologous Expression Systems for Pathway Validation

Saccharomyces cerevisiae as a Bioproduction Platform

Saccharomyces cerevisiae has emerged as the most successful heterologous expression platform for lichen polyketide synthase genes, representing a breakthrough in linking lichen biosynthetic genes to their metabolic products [16] [21]. The successful expression of a non-reducing polyketide synthase from Pseudevernia furfuracea in engineered Saccharomyces cerevisiae demonstrated the production of lecanoric acid at 360 milligrams per liter in small-scale cultures, providing unequivocal evidence for polyketide synthase function [16] [21].

The advantages of Saccharomyces cerevisiae as a bioproduction platform stem from its well-characterized genetics, rapid growth characteristics, and established biotechnological infrastructure [16] [20] [21]. The organism exhibits fast growth rates, achieves high cell densities, requires relatively simple cultivation media, and possesses robust transformation procedures that facilitate rapid genetic manipulation [20] [21]. Additionally, Saccharomyces cerevisiae demonstrates the capability to correctly process and splice introns, which is crucial for expressing eukaryotic genes from lichen-forming fungi [20] [21].

Table 4: Heterologous Expression Systems for Lichen Polyketide Synthase Genes

| Host System | Lichen PKS Success | Advantages | Limitations | Production Yield |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Successful | Fast growth, high cell density, established protocols | Eukaryotic system complexity | 360 mg/L (lecanoric acid) |

| Aspergillus oryzae | Failed (transcribed, not translated) | Conventional fungal host, good for secondary metabolites | Translation issues with lichen genes | Not achieved |

| Aspergillus nidulans | Limited success | Well-characterized, extensive genetic tools | Competing metabolic pathways | Low yields reported |

| Ascochyta rabiei | Successful | Lacks interfering biosynthetic pathways | Limited characterization | Moderate yields |

| Fusarium venenatum | Not tested | Industrial strain, high productivity | Insufficient data | Unknown |

| Neurospora crassa | Not tested | Model organism, genetic tractability | Insufficient data | Unknown |

The reconstitution of lichen polyketide synthase genes in Saccharomyces cerevisiae requires careful attention to codon optimization and expression vector design [16] [21]. Successful expression typically involves synthetic gene reconstruction to accommodate differences in codon usage between lichen-forming fungi and Saccharomyces cerevisiae [16] [21]. The use of strong constitutive or inducible promoters ensures adequate transcription levels for polyketide production [16] [21].

The enzymatic characterization of lichen polyketide synthases expressed in Saccharomyces cerevisiae has provided crucial mechanistic insights [16] [21]. The successful production of lecanoric acid confirmed the hypothesis that single lichen polyketide synthases possess the novel capability to synthesize two phenolic rings and join them through ester linkages to form depside products [16] [21]. This represents a significant advancement in understanding the mechanistic basis of depside biosynthesis compared to traditional models derived from other fungal systems [16] [21].

The scalability of Saccharomyces cerevisiae-based production systems offers promising prospects for biotechnological applications [16] [20] [21]. The established fermentation infrastructure and extensive knowledge of yeast cultivation enable potential scale-up for industrial production of lichen metabolites [20] [21]. Furthermore, the genetic tractability of Saccharomyces cerevisiae facilitates pathway engineering approaches to optimize yields and generate novel metabolite derivatives [16] [21].

Current limitations of Saccharomyces cerevisiae as a bioproduction platform include the complexity of eukaryotic cellular machinery and potential interference from endogenous metabolic pathways [20] [21]. The organism's natural metabolic networks may compete for precursor molecules or modify heterologously produced compounds in unintended ways [21]. Additionally, the expression of large, multi-domain polyketide synthases may strain the cellular protein synthesis and folding machinery [16] [21].

Challenges in Reconstituting Lichen Symbiotic Metabolism

The reconstitution of lichen symbiotic metabolism in heterologous systems presents fundamental challenges that extend beyond simple gene expression to encompass the complex interdependencies characteristic of symbiotic organisms [19] [31] [32]. Lichen-forming fungi exist in obligate symbiotic relationships with photosynthetic partners, creating metabolic networks that are difficult to replicate in isolation [19] [32].

The primary challenge in reconstituting lichen symbiotic metabolism lies in the intricate metabolic cross-feeding between fungal and algal partners [19]. The photosynthetic partners provide essential carbon sources and cofactors that may influence secondary metabolite biosynthesis in ways that are not immediately apparent from genomic analysis alone [19]. The absence of these symbiotic interactions in heterologous expression systems may result in incomplete or altered metabolite profiles compared to natural lichen thalli [19] [20].

Recent discoveries of additional symbiotic partners, including basidiomycete yeasts embedded within lichen cortices, further complicate efforts to reconstitute complete lichen metabolism [32]. These tertiary partners likely contribute specialized metabolic functions and may produce compounds that modulate the activity of primary biosynthetic pathways [32]. The complex microbial communities associated with lichens suggest that complete metabolic reconstitution may require multi-organism expression systems [19] [32].

The technical challenges of lichen gene expression in heterologous hosts include poor translation efficiency and protein folding issues specific to lichen-derived genes [16] [17] [31]. Multiple studies have reported successful transcription of lichen polyketide synthase genes in conventional fungal hosts such as Aspergillus oryzae, but with failure to achieve proper translation and enzyme activity [16] [17]. This suggests fundamental differences in translation machinery or post-translational processing requirements between lichen-forming fungi and other filamentous fungi [17] [31].

The development of specialized expression strategies has shown promise in overcoming some reconstitution challenges [16] [20] [31]. The use of Ascochyta rabiei as a heterologous host represents an innovative approach, as this plant-pathogenic fungus lacks endogenous biosynthetic gene clusters that might interfere with lichen metabolite production [20] [31]. This "clean slate" approach eliminates competing metabolic pathways and reduces the likelihood of unwanted product modifications [20].

Advanced genetic transformation techniques, including Agrobacterium tumefaciens-mediated transformation, are being developed specifically for lichen-forming fungi [33]. These approaches enable direct genetic manipulation of mycobionts, potentially preserving essential cellular contexts required for proper gene expression and metabolite production [33]. However, the extremely slow growth rates and recalcitrant nature of lichen mycobionts present ongoing technical hurdles [33].

The establishment of synthetic biology approaches for lichen metabolite production requires integration of multiple biosynthetic components and regulatory elements [20] [21]. The modular nature of lichen biosynthetic gene clusters suggests potential for combinatorial assembly of pathway components to generate novel metabolite derivatives [10] [20]. However, the complex regulatory mechanisms governing cluster expression in natural lichen systems remain poorly understood, limiting the predictability of synthetic reconstructions [10] [20].